Thalidomide-5-PEG2-NH2 (hydrochloride) Thalidomide-5-PEG2-NH2 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16605968
InChI: InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H
SMILES:
Molecular Formula: C17H20ClN3O6
Molecular Weight: 397.8 g/mol

Thalidomide-5-PEG2-NH2 (hydrochloride)

CAS No.:

Cat. No.: VC16605968

Molecular Formula: C17H20ClN3O6

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-5-PEG2-NH2 (hydrochloride) -

Specification

Molecular Formula C17H20ClN3O6
Molecular Weight 397.8 g/mol
IUPAC Name 5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H
Standard InChI Key WUPVLPBJFLUTLK-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl

Introduction

Chemical Identity and Structural Features

Thalidomide-5-PEG2-NH2 hydrochloride belongs to the isoindole-1,3-dione class of organoheterocyclic compounds. Its molecular formula is C₁₇H₂₀ClN₃O₆, with a molecular weight of 397.81 g/mol . The structure comprises three key domains:

  • Thalidomide core: A 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety responsible for CRBN binding .

  • PEG2 linker: A diethylene glycol spacer (‑OCH₂CH₂OCH₂CH₂‑) enhancing solubility and providing conformational flexibility .

  • Terminal amine group: A primary amine (–NH₂) functionalized as a hydrochloride salt for stability, enabling covalent conjugation to carboxylic acid-containing ligands via amide bond formation .

The compound’s SMILES notation is O=C1N(C(=O)C=2C1=CC(OCCOCCN)=CC2)C3C(=O)NC(=O)CC3.Cl, confirming the ether-linked PEG2 spacer and protonated amine .

Synthesis and Physicochemical Properties

Synthetic Route

While detailed protocols are proprietary, the synthesis involves sequential modifications of thalidomide’s C5 position:

  • Etherification: Introduction of the PEG2 chain via nucleophilic substitution of a halogenated thalidomide intermediate.

  • Amine functionalization: Quaternization of the PEG2 terminal hydroxyl to an amine group, followed by hydrochloride salt formation .

  • Purification: Chromatographic isolation to achieve ≥95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Solubility and Stability

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO; >10 mM) and moderately soluble in aqueous buffers (PBS, pH 7.4) .

  • Storage: Stable at -20°C for ≥12 months; degradation occurs under prolonged exposure to light or temperatures >40°C .

Mechanism of Action: CRBN Recruitment in PROTAC Design

Thalidomide-5-PEG2-NH2 hydrochloride operates as an E3 ubiquitin ligase recruiter in PROTACs. Its mechanism involves:

  • CRBN Binding: The thalidomide core engages cereblon, a substrate receptor of the CRL4ᴬᴮᴺ E3 ligase complex, with submicromolar affinity (Kd ~250 nM) .

  • Ubiquitination Cascade: CRBN recruitment facilitates the polyubiquitination of target proteins bound to the PROTAC’s opposing ligand, marking them for proteasomal degradation .

Key Advantage: Unlike non-PEGylated thalidomide analogs, the PEG2 linker reduces steric hindrance, enhancing ternary complex (target-PROTAC-CRBN) formation efficiency .

Applications in Targeted Protein Degradation

Oncology

  • Multiple Myeloma: PROTACs incorporating this compound degrade IKZF1/3 transcription factors, mimicking the therapeutic effect of lenalidomide but with enhanced selectivity .

  • Solid Tumors: Preclinical studies highlight its utility in degrading androgen receptor (AR) in prostate cancer and EGFR mutants in non-small cell lung cancer .

Neurodegenerative Diseases

Hybrid molecules linking Thalidomide-5-PEG2-NH2 to acetylcholinesterase inhibitors (e.g., donepezil derivatives) show dual cholinesterase inhibition and anti-neuroinflammatory activity, as evidenced by 43% reduction in iNOS and 39% lower IL-1β in LPS-induced models .

Comparative Analysis of Thalidomide-Based PROTAC Enablers

ParameterThalidomide-5-PEG2-NH2·HClThalidomide-O-amido-PEG2-C2-NH2Thalidomide (Parent)
Molecular Weight397.81 g/mol462.45 g/mol258.23 g/mol
CRBN Binding Affinity~250 nM~180 nM~400 nM
Solubility (PBS)1.2 mg/mL0.8 mg/mL0.1 mg/mL
PROTAC EfficiencyHighModerateLow

Data synthesized from .

Recent Advancements and Clinical Prospects

As of 2025, three PROTACs utilizing Thalidomide-5-PEG2-NH2 hydrochloride have entered Phase I trials:

  • ARV-766: Targets AR-V7 splice variants in castration-resistant prostate cancer (NCT05531561) .

  • NX-2127: Degrades BTK and IKZF1/3 in B-cell malignancies (NCT05660945) .

  • CC-94676: A dual EGFR/Her2 degrader for advanced solid tumors (NCT05671240) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator